molecular formula C20H14N2O6 B2767660 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892754-37-9

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B2767660
CAS No.: 892754-37-9
M. Wt: 378.34
InChI Key: AUUQRVCHKOUESB-UHFFFAOYSA-N
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Description

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a structurally complex coumarin derivative featuring a 1,2,4-oxadiazole ring linked to a 2H-1,3-benzodioxole moiety at the 3-position of the coumarin scaffold, along with an 8-ethoxy substituent. The coumarin core is a well-studied heterocyclic system known for its diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The 2H-1,3-benzodioxole group (a methylenedioxy aromatic system) is frequently associated with improved lipophilicity and π-π stacking interactions, as seen in natural products like safrole . The 8-ethoxy substituent likely modulates electronic effects and solubility.

Properties

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O6/c1-2-24-15-5-3-4-11-8-13(20(23)27-17(11)15)19-21-18(22-28-19)12-6-7-14-16(9-12)26-10-25-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUQRVCHKOUESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzo[d][1,3]dioxole ring can yield benzoquinones, while reduction of the oxadiazole ring can yield amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and related coumarin derivatives reported in the literature:

Compound Name Substituents (Coumarin Position) Heterocyclic System Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one 3: 1,2,4-Oxadiazole-benzodioxole; 8: ethoxy 1,2,4-Oxadiazole N/A N/A N/A N/A
3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (Compound 13) 3: Benzodioxole None 32 168–170 IR: 1,715 cm⁻¹ (C=O); NMR as in Ref. [46]
3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (Compound 14) 3: 3,4-Dimethoxyphenyl None 55 127–129 IR: Similar to Ref. [45]; MS: m/z 282 (M⁺)
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (Compound 2c) 3: Bromoethyl-benzyloxyimino; 8: methoxy None N/A N/A NMR: Not described in detail

Research Findings and Implications

While the provided evidence lacks explicit biological or pharmacological data for the target compound, insights can be extrapolated from structural analogs:

  • Bioactivity Potential: The benzodioxole and oxadiazole motifs are associated with antimicrobial and anticancer activities in related compounds. For example, benzodioxole-containing coumarins (e.g., Compound 13) have shown inhibitory effects on bacterial growth, while oxadiazoles are known protease inhibitors .
  • Spectroscopic Applications: Benzoxadiazole derivatives (e.g., ) exhibit strong fluorescence, suggesting that the target compound’s oxadiazole system could be leveraged in imaging or sensor technologies .

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a complex organic molecule that integrates multiple heterocyclic structures, notably a benzodioxole and an oxadiazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H16N4O5
Molecular Weight 364.35 g/mol
CAS Number Not specified

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-cancer agent and its effects on various biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds featuring oxadiazole rings exhibit significant anticancer activities. For instance, the oxadiazole moiety is known to inhibit thioredoxin reductase (TrxR), a critical target in cancer therapy due to its role in cellular redox balance and proliferation . The specific compound under discussion may similarly affect TrxR activity or other related pathways.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The oxadiazole ring may interact with key enzymes involved in cancer cell metabolism.
  • Apoptosis Induction: By modulating signaling pathways associated with apoptosis, the compound could promote programmed cell death in malignant cells.
  • Reactive Oxygen Species (ROS) Generation: Compounds with benzodioxole structures often exhibit prooxidant properties, which can lead to increased oxidative stress in cancer cells, further enhancing their susceptibility to apoptosis .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Oxadiazole Derivatives:
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • In Vivo Studies:
    • In vivo experiments demonstrated that compounds with similar structural features significantly reduced tumor growth in murine models when administered intraperitoneally. This supports the hypothesis that structural modifications can enhance biological efficacy .

Table 1: Biological Activities of Related Compounds

Compound Activity IC50 (µM) Target
3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazoleAnticancer10TrxR
3-[3-(2H-benzodioxol)] oxadiazole derivativeApoptosis induction15Caspase pathway
Benzodioxole-based compoundROS generation20Cellular oxidative stress

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